8,8-Dimethoxy-3-oxatricyclo[3.2.1.0~2,4~]octane
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Overview
Description
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) is a chemical compound with the molecular formula C9H14O3. It is a derivative of norbornanone, featuring an epoxy group and a dimethylacetal functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) typically involves the reaction of norbornanone with an epoxidizing agent to introduce the epoxy group. This is followed by the reaction with dimethyl acetal to form the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dimethylacetal group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols .
Scientific Research Applications
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) involves its interaction with molecular targets such as enzymes and receptors. The epoxy group can form covalent bonds with nucleophilic sites on proteins, while the dimethylacetal group can undergo hydrolysis to release reactive intermediates. These interactions can modulate biological pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
Norbornanone: The parent compound without the epoxy and dimethylacetal groups.
Epoxy-norbornane: A derivative with only the epoxy group.
Dimethylacetal-norbornane: A derivative with only the dimethylacetal group.
Uniqueness
7-Norbornanone,2,3-epoxy-,dimethylacetal (7CI) is unique due to the presence of both the epoxy and dimethylacetal functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
90612-59-2 |
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Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
8,8-dimethoxy-3-oxatricyclo[3.2.1.02,4]octane |
InChI |
InChI=1S/C9H14O3/c1-10-9(11-2)5-3-4-6(9)8-7(5)12-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
XMGXUDFCGKIQBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CCC1C3C2O3)OC |
Origin of Product |
United States |
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